[4-Methyl-2-(2-methyl-allylsulfanyl)-6-oxo-1,6-dihydro-pyrimidin-5-yl]-acetic acid
Overview
Description
Scientific Research Applications
Synthesis and Structural Properties
- A study involving the synthesis of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids pyrimidin-2-ylamides, closely related to the chemical , demonstrated that these compounds are brominated at the pyrimidine ring. This was part of a broader investigation into their antitubercular activity (Ukrainets et al., 2009).
- Research on 2-(pyrimidin-2'-yl)acetic acid, a compound similar to the specified chemical, explored the effect of substituents on its ionization, demonstrating the influence of molecular modifications on the chemical's properties (Brown & Waring, 1978).
Chemical Reactions and Transformations
- A study on nucleophilic and electrophilic reactions of isomeric methyl esters closely related to our compound of interest showed the synthesis of various derivatives with substitutions on the pyrimidine ring. This highlights the chemical's reactivity and potential for various transformations (Vainilavichyus et al., 1992).
- Another research synthesized novel antifolates derived from pyrrolo[2,3-d]pyrimidine, indicating the potential of the core structure in the development of antitumor agents (Gangjee et al., 2005).
Potential for Derivative Synthesis
- The synthesis of amino derivatives of triazolopyrimidine explored the formation of new structures from pyrimidinyl compounds, which could suggest similar possibilities for the specified chemical (Vas’kevich et al., 2006).
Utilization in Antifolate Research
- A study on the synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid as dual inhibitors of dihydrofolate reductase and thymidylate synthase showcased the role of similar pyrimidine derivatives in antitumor research (Gangjee et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[4-methyl-2-(2-methylprop-2-enylsulfanyl)-6-oxo-1H-pyrimidin-5-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-6(2)5-17-11-12-7(3)8(4-9(14)15)10(16)13-11/h1,4-5H2,2-3H3,(H,14,15)(H,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAHIZLNVFXFGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC(=C)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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